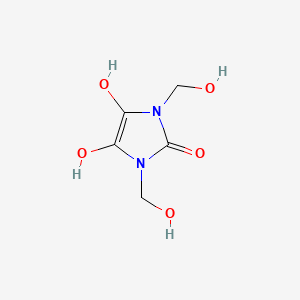
1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is known for its unique chemical structure, which includes two hydroxymethyl groups and two hydroxyl groups attached to an imidazole ring. It is widely used in various industrial and scientific applications due to its versatile chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one typically involves the reaction of glyoxal, formaldehyde, and urea. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the imidazole ring. The process can be summarized as follows:
Glyoxal and Formaldehyde Reaction: Glyoxal reacts with formaldehyde in the presence of a catalyst to form an intermediate compound.
Urea Addition: Urea is then added to the reaction mixture, leading to the formation of this compound through cyclization and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with altered functional groups, which can be used in further chemical synthesis and applications .
科学研究应用
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, coatings, and adhesives
作用机制
The mechanism of action of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
- 4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
- 1,3-Dihydroxymethyl-4,5-dihydroxyimidazol-2-one
Uniqueness
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one is unique due to its specific arrangement of hydroxymethyl and hydroxyl groups on the imidazole ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
生物活性
1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one, with the molecular formula C5H8N2O5, is a hydroxymethylated imidazolidinone that exhibits various biological activities due to its unique chemical structure. This compound features an imidazole ring substituted with hydroxymethyl and hydroxy groups, which enhance its reactivity and potential applications in pharmaceuticals and materials science.
The compound's structure allows for significant interactions with biomolecules. Its hydroxyl groups facilitate hydrogen bonding and other non-covalent interactions, making it a candidate for various biological applications. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O₅ |
| Molecular Weight | 178.14 g/mol |
| Appearance | Clear, dark yellow liquid |
| Synonyms | 1,3-Bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidinone |
Antiviral Properties
Recent studies have explored the antiviral potential of this compound. Preliminary findings suggest that the compound may exhibit inhibitory activity against viruses such as Influenza A. In vitro assays indicated that compounds with similar structural features effectively inhibited viral neuraminidase activity in a dose-dependent manner. The IC50 values for related compounds ranged from 11 to 101 µM, suggesting potential antiviral efficacy .
Interaction with Biomolecules
The compound's ability to interact with proteins and amino acids has been studied to understand its biological implications better. Interaction studies indicate that the hydroxyl groups can enhance binding affinity due to increased hydrogen bonding capabilities. This property is crucial for drug design as it may improve the bioavailability and efficacy of therapeutic agents.
Case Studies
- Influenza A Virus Inhibition : A study evaluated the antiviral properties of several hydroxymethylated compounds against H1N1 influenza. The findings revealed that compounds structurally related to this compound demonstrated significant inhibition of viral replication in cell cultures .
- Protein Binding Studies : Research involving molecular docking simulations showed that this compound could effectively bind to specific protein targets involved in viral entry and replication processes. This binding was attributed to the compound's unique functional groups that facilitate interaction with active sites on proteins .
The mechanism by which this compound exerts its biological effects is linked to its structural features. The presence of multiple hydroxyl groups enhances its reactivity with biological macromolecules, potentially leading to:
- Inhibition of Viral Enzymes : By binding to neuraminidase and other viral enzymes, the compound may prevent viral replication.
- Modulation of Cellular Pathways : The compound's interaction with cellular receptors could influence signaling pathways involved in immune responses.
属性
分子式 |
C5H8N2O5 |
|---|---|
分子量 |
176.13 g/mol |
IUPAC 名称 |
4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazol-2-one |
InChI |
InChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2 |
InChI 键 |
UQWXDUXKEWMFAQ-UHFFFAOYSA-N |
规范 SMILES |
C(N1C(=C(N(C1=O)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















